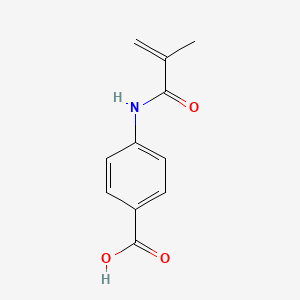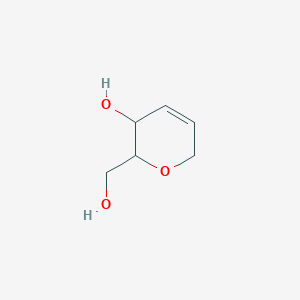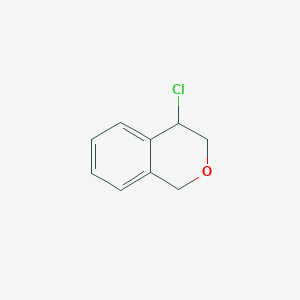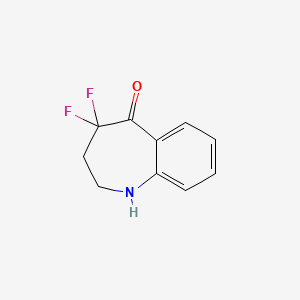
N-p-carboxyphenylmethacrylamide
描述
N-p-carboxyphenylmethacrylamide is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 2-methylacryloyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-p-carboxyphenylmethacrylamide typically involves the reaction of 4-aminobenzoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-p-carboxyphenylmethacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-p-carboxyphenylmethacrylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-p-carboxyphenylmethacrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A precursor to N-p-carboxyphenylmethacrylamide, known for its role in the synthesis of folate.
Benzoic acid, 4-amino-, methyl ester: Another derivative of benzoic acid with different functional groups.
Uniqueness
This compound is unique due to the presence of the 2-methylacryloyl group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
15286-99-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-(2-methylprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15) |
InChI 键 |
KAVKUZZRBQNSGV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)








![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)



